molecular formula C14H19ClN2 B1480297 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine CAS No. 2098026-24-3

4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine

Cat. No.: B1480297
CAS No.: 2098026-24-3
M. Wt: 250.77 g/mol
InChI Key: BEXWKPSQXBDDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine is a useful research compound. Its molecular formula is C14H19ClN2 and its molecular weight is 250.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2/c15-13-9-12(8-5-10-3-1-2-4-10)16-14(17-13)11-6-7-11/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXWKPSQXBDDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Its unique structure, featuring a chloro group and cyclopentyl and cyclopropyl substituents, suggests various interactions within biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate signaling pathways associated with various diseases, particularly those linked to protein kinases.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound acts as an inhibitor for certain protein kinases, which are critical in cell signaling and regulation. This inhibition can lead to reduced cell proliferation in cancerous cells.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by regulating cytokine production and immune cell activity.

Biological Activity and Research Findings

Recent studies have highlighted the potential therapeutic applications of 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine across various disease models:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth of tumor cells in vitro
Anti-inflammatoryReduces cytokine levels in inflammatory models
NeuroprotectiveProtects against neuronal cell death in models

Case Studies

  • Anticancer Activity :
    A study conducted by Andoh et al. demonstrated that 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine significantly inhibited the proliferation of colorectal cancer cells by targeting specific signaling pathways associated with tumor growth. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent in oncology.
  • Anti-inflammatory Effects :
    In a model of acute inflammation, the compound was shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
  • Neuroprotective Properties :
    Research has indicated that this pyrimidine derivative may protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.